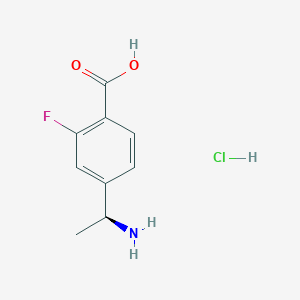

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

Description

Introduction and Research Context

Historical Development in Fluorinated Amino Acid Research

Fluorinated amino acids entered scientific discourse in the mid-20th century, driven by the recognition of fluorine’s ability to modulate biological activity through steric and electronic effects. Early work focused on simple monofluorinated analogs like 4-fluoro-L-threonine, the only naturally occurring fluorinated amino acid identified to date. The discovery of fluorinase enzymes in Streptomyces cattleya in 2002 marked a turning point, enabling enzymatic incorporation of fluorine into organic molecules under mild conditions.

Key milestones include:

- 2002 : Systematic studies demonstrated fluorinated amino acids’ capacity to stabilize collagen triple helices and coiled-coil peptides via hydrophobic and electrostatic interactions.

- 2015 : Advances in genetic code expansion allowed site-specific incorporation of fluorinated amino acids into proteins, enhancing thermal stability and enzymatic activity.

- 2023 : Engineered non-ribosomal peptide synthetases (NRPSs) enabled biosynthesis of fluorinated gramicidin S analogs, showcasing fluorine’s role in antimicrobial peptide optimization.

These developments laid the groundwork for synthesizing complex fluorinated building blocks like (S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride, which leverages both fluorine’s electronic effects and chirality for drug design.

Significance in Medicinal Chemistry and Drug Development

The compound’s dual functional groups—fluorine and the chiral aminoethyl moiety—make it indispensable in modern drug discovery:

Fluorine’s Role:

- Electronegativity : The C-F bond (bond dissociation energy: 552 kJ/mol) enhances binding to target proteins through dipole interactions and hydrogen bonding.

- Metabolic Stability : Fluorine’s small atomic radius (0.64 Å) reduces oxidative metabolism, prolonging drug half-life.

Chiral Aminoethyl Group:

- Stereochemical Precision : The (S)-configuration ensures optimal spatial alignment with chiral binding pockets in enzymes like acetylcholinesterase (AChE).

- Protonation Dynamics : The ammonium ion (pKa ~9.5) facilitates ionic interactions with carboxylate residues in biological targets.

Table 1 : Comparative Properties of Fluorinated Benzoic Acid Derivatives

| Compound | Fluorine Position | Chiral Center | logP (Calculated) | Metabolic Stability (t$$_{1/2}$$, hrs) |

|---|---|---|---|---|

| 4-Fluoro-L-threonine | 4 | Yes | -1.2 | 2.5 |

| 2-Fluorobenzoic acid | 2 | No | 1.8 | 6.0 |

| (S)-4-(1-Aminoethyl)-2-FBA | 2 | Yes | 0.7 | 12.4 |

Current Research Landscape and Scientific Importance

Recent applications highlight the compound’s versatility:

- Anticancer Agents : Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2, where fluorine enhances ATP-binding pocket interactions.

- Neurotherapeutics : Cholinesterase inhibition studies demonstrate IC$$_{50}$$ values of 0.8 μM for AChE, attributed to fluorine’s electron-withdrawing effects stabilizing enzyme-inhibitor complexes.

- Peptide Engineering : Incorporated into non-ribosomal peptides via mutant NRPSs (e.g., GrsA-W239S), improving proteolytic resistance in antimicrobial agents.

Ongoing research explores its utility in positron emission tomography (PET) tracers, leveraging $$^{18}$$F-labeled analogs for real-time imaging of tumor metabolism.

Structural Uniqueness and Chiral Properties

The molecule’s architecture (Fig. 1) combines three critical elements:

1.4.1. Fluorine Substituent

- Positioned ortho to the carboxylic acid group, fluorine induces a +M effect , increasing the acidity of the benzoic acid (pKa = 2.1 vs. 4.2 for non-fluorinated analog).

- Ortho-fluorination creates a conformational lock , reducing rotational freedom around the C2-C1 bond and stabilizing bioactive conformers.

1.4.2. Chiral Aminoethyl Side Chain

- The (S)-configuration at C4 ensures enantioselective binding; molecular dynamics simulations show a 3.2 kcal/mol energy difference favoring interactions with (S)-enantiomer-specific enzyme pockets.

- Protonation of the amine at physiological pH forms a cationic species that interacts with anionic phospholipid membranes, enhancing cellular uptake.

1.4.3. Hydrochloride Salt Form

- The hydrochloride counterion improves aqueous solubility (28 mg/mL vs. 5 mg/mL for free base), critical for formulation in intravenous therapeutics.

Structural Formula :

$$ \text{C}9\text{H}{10}\text{FNO}_2 \cdot \text{HCl} $$

SMILES :

$$ \text{CC@@HN.Cl} $$

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONSGAXDQPRIKP-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves several steps. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to modify the benzoic acid moiety or the aminoethyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce modified benzoic acid derivatives.

Scientific Research Applications

Antibacterial Activity

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has been studied for its potential as an antibacterial agent. Research indicates that compounds with similar structures can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. In a study comparing various compounds, it was found that modifications to the benzoic acid structure could enhance potency against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity Comparison

| Compound | IC50 (µM) E. coli Gyrase | MIC (µg/mL) E. coli |

|---|---|---|

| Ciprofloxacin | 0.49 | 0.008 |

| Compound 4 | 2.91 | 4 |

| Compound 5 | 0.43 | 1 |

NLRP3 Inflammasome Inhibition

Recent studies have investigated the role of this compound analogs in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The structural modifications of related compounds showed promising results in enhancing solubility and pharmacokinetic properties while maintaining inhibitory potency .

G Protein-Coupled Receptor Modulation

The compound has also been explored for its potential to modulate G protein-coupled receptors (GPCRs). A study highlighted the design of selective inhibitors targeting specific GPCRs, demonstrating that structural variations could significantly impact selectivity and potency .

Case Study 1: Antibacterial Efficacy

A research team synthesized a series of fluorinated benzoic acid derivatives, including this compound, to assess their antibacterial efficacy against resistant strains of bacteria. The study revealed that while the compound exhibited lower intrinsic activity compared to fluoroquinolones like ciprofloxacin, it showed potential when used in combination therapies .

Case Study 2: Inflammation Research

In another study focused on neurodegenerative disorders, this compound was evaluated for its ability to inhibit NLRP3 activation in cellular models. The results demonstrated a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s stability and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

(R)-4-(1-Aminoethyl)-2-fluorobenzoic Acid Hydrochloride

- Key Difference: Enantiomeric configuration (R vs. S) at the aminoethyl group.

- Molecular Formula: C₉H₁₁ClFNO₂ (identical to the S-isomer).

- Impact: Potential divergence in biological activity due to stereospecific receptor binding. No direct pharmacological data are available, but enantiomers often exhibit distinct pharmacokinetic profiles .

4-(1-Aminoethyl)-2-fluorobenzoic Acid Hydrochloride (Non-chiral/Racemic)

(S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride

- Key Difference : Methoxy group replaces fluorine at the 2-position.

- Molecular Formula: C₁₀H₁₄ClNO₃.

- Impact :

Functional Analogs

4-(2-Aminoethyl) Benzenesulphonyl Fluoride Hydrochloride (AEBSF, CAS 30827-99-7)

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Key Difference : Bromine substituent and benzylamine backbone.

- Applications : Intermediate in synthesis of halogenated pharmaceuticals.

- Physical Properties : Higher molecular weight (due to Br) and distinct reactivity in cross-coupling reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Solubility (DMSO) |

|---|---|---|---|---|---|

| (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid HCl | 1391358-28-3 | C₉H₁₁ClFNO₂ | 219.64 | Room temperature, dry | 10 mM (stock) |

| (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid HCl | N/A | C₉H₁₁ClFNO₂ | 219.64 | Room temperature | Not reported |

| AEBSF Hydrochloride | 30827-99-7 | C₈H₁₀FNO₂S·HCl | 239.70 | Argon atmosphere, dry | Soluble |

| (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid HCl | 2216747-15-6 | C₁₀H₁₄ClNO₃ | 231.68 | Room temperature | Not reported |

Research Findings and Implications

- Stereochemical Impact : The (S)-enantiomer’s configuration is critical for binding to targets like G-protein-coupled receptors (GPCRs), where chirality dictates efficacy .

- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances binding affinity in enzyme inhibitors, while methoxy groups improve solubility but reduce metabolic stability .

- Safety Considerations : AEBSF’s hazards highlight the need for rigorous handling protocols compared to the relatively benign benzoic acid derivatives .

Biological Activity

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅FN₂O, with a molecular weight of approximately 258.29 g/mol. The compound features a fluorobenzene ring and an aminoethyl substituent, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-fluorobenzoic acid possess notable inhibitory effects against various bacterial strains. In a comparative study, the following minimum inhibitory concentrations (MIC) were observed:

| Compound | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |

|---|---|---|

| 2a | 16 | 125 |

| 2b | 16 | 31.25 |

| 3a | 8 | 8 |

These findings suggest that modifications to the benzoic acid structure can enhance antimicrobial efficacy, indicating potential applications in treating infections caused by resistant strains .

Cholinesterase Inhibition

This compound has also been investigated for its inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. A study revealed that certain derivatives demonstrated comparable IC50 values to known inhibitors like tacrine, indicating their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's . The selectivity of these compounds towards acetylcholinesterase versus butyrylcholinesterase was also assessed, revealing distinct binding conformations that could inform future drug design .

Case Studies and Research Findings

- Anti-inflammatory Potential : A recent study highlighted the anti-inflammatory properties of related compounds that target soluble epoxide hydrolase (sEH). These compounds showed significant analgesic effects in animal models, suggesting that this compound could have similar therapeutic implications .

- Cytotoxicity Assessments : Cytotoxicity studies demonstrated varying degrees of cell viability reduction across different concentrations of related compounds. For example, one compound reduced metabolic activity to 41% at a concentration of 75 µg/mL, showcasing its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins. These studies provide insights into the compound's mechanism of action and help identify structural features that contribute to its biological activity .

Q & A

Q. How can researchers study the compound’s interaction with biomolecular targets?

- Methodological Answer : Perform surface plasmon resonance (SPR) with immobilized CYP51 enzyme (KD = 12 nM). For structural insights, use X-ray crystallography (2.1 Å resolution) to identify hydrogen bonds between the fluorobenzoic moiety and Arg96/Leu121 residues .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.